{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol is a complex organic compound featuring a cyclobutyl ring, an amino group, and a pyrazole moiety
Preparation Methods
The synthesis of {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the amino group and the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new polymers and other advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects .
Comparison with Similar Compounds
{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole moiety and have been studied for their biomedical applications, including enzyme inhibition and receptor binding.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds are known for their anti-fibrotic activities and are used in medicinal chemistry for the development of new therapeutic agents
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
[1-[2-amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C10H17N3O/c11-6-8(9-2-5-12-13-9)10(7-14)3-1-4-10/h2,5,8,14H,1,3-4,6-7,11H2,(H,12,13) |
InChI Key |
JSRRBXVSIXPMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=NN2 |
Origin of Product |
United States |
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